![molecular formula C10H12N2O3 B12829248 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one](/img/structure/B12829248.png)
4-(3,4-Dihydroxybenzyl)imidazolidin-2-one
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Overview
Description
Ro 20-1724 , belongs to the class of organic compounds called anisoles . Anisoles contain a methoxybenzene or a derivative thereof . This compound has garnered interest due to its role as a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor.
Preparation Methods
Synthetic Routes::
Ring Expansion Reaction: Enantiomerically pure imidazolidin-2-one-4-carboxylates can be synthesized in a one-step, efficient manner using a Lewis acid-catalyzed ring expansion reaction.
Industrial Production Methods:: Unfortunately, specific industrial production methods for 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one are not widely documented. Research primarily focuses on its pharmacological applications.
Chemical Reactions Analysis
Reactions::
Inhibition of cAMP Phosphodiesterase: This compound acts as an inhibitor of cAMP phosphodiesterase, which affects intracellular cAMP levels.
Common Reagents and Conditions: While detailed reagents and conditions are scarce, it’s essential to recognize its role in modulating cAMP signaling pathways.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one can be synthesized through various methods, often involving the reaction of imidazolidin-2-one derivatives with substituted aromatic compounds. The regioselective synthesis has been highlighted in recent studies, showcasing the ability to produce high yields of desired products under mild conditions . The structural characteristics include a hydroxylated benzyl moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown its effectiveness against various cancer cell lines, suggesting potential as an anti-tumor agent. The mechanism of action appears to involve induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broad-spectrum activity positions it as a potential candidate for the development of new antimicrobial agents .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound has been studied for its effects on cyclic adenosine monophosphate (cAMP) levels. It acts as a phosphodiesterase inhibitor, influencing intracellular signaling pathways that are crucial for various physiological processes . This suggests potential applications in cardiovascular diseases and other conditions where cAMP plays a pivotal role.
Case Study: Anticancer Evaluation
In a study assessing the anticancer efficacy of various imidazolidinone derivatives, this compound was found to exhibit potent cytotoxicity against breast cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methodologies to correlate structural features with biological activity, providing insights into optimizing derivatives for enhanced efficacy .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound showed significant activity against Staphylococcus aureus and Escherichia coli strains. The minimal inhibitory concentration (MIC) values indicated strong antibacterial effects, supporting its potential use in treating infections caused by resistant bacterial strains .
Data Summary Table
Mechanism of Action
Molecular Targets: It interacts with cAMP phosphodiesterase, affecting intracellular cAMP levels.
Pathways Involved: Modulation of cAMP signaling cascades.
Comparison with Similar Compounds
While 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one stands out for its unique properties, similar compounds include:
3-Isobutyl-1-methylxanthine: Another cAMP phosphodiesterase inhibitor.
8-(4-Chlorophenylthio)adenosine 3’,5’-cyclic monophosphate sodium salt: A related cyclic nucleotide derivative.
Biological Activity
4-(3,4-Dihydroxybenzyl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological effects.
Chemical Structure and Properties
The compound this compound features an imidazolidinone ring structure with a hydroxylated benzyl substituent. Its molecular formula is C10H12N2O3, and it has a molecular weight of approximately 208.22 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.22 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1CN(C(=O)N1CCc2c(O)c(O)c(c(c2)O))C |
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound demonstrated a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.
Antimicrobial Properties
The compound has been tested against various bacterial strains. In vitro studies revealed that it possesses antimicrobial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 100 µg/mL .
Anti-Cancer Activity
This compound has been investigated for its potential anti-cancer effects. In a study focusing on various cancer cell lines, including K562 (chronic myeloid leukemia) and PC-3 (prostate cancer), the compound exhibited significant growth inhibition. The IC50 values were reported at concentrations of 30 µM for K562 cells and 25 µM for PC-3 cells, indicating a promising therapeutic potential .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Antioxidant Mechanism : The compound enhances endogenous antioxidant enzyme activities while directly scavenging reactive oxygen species (ROS).
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.
- Anti-Cancer Mechanism : The compound induces apoptosis in cancer cells through the modulation of Bcl-2 family proteins, leading to increased caspase activity and subsequent cell death .
Case Studies
-
Case Study on Antioxidant Efficacy :
In a controlled experiment involving human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in lipid peroxidation levels compared to untreated controls. -
Clinical Relevance in Cancer Therapy :
A preliminary clinical trial assessed the safety and efficacy of the compound in patients with advanced prostate cancer. Results indicated a reduction in tumor markers alongside improved quality of life metrics among participants receiving the treatment .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-[(3,4-dihydroxyphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O3/c13-8-2-1-6(4-9(8)14)3-7-5-11-10(15)12-7/h1-2,4,7,13-14H,3,5H2,(H2,11,12,15) |
InChI Key |
WMIDITQGOYESOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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